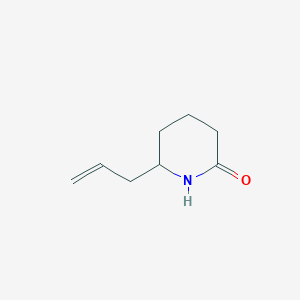

6-(Prop-2-en-1-yl)piperidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Prop-2-en-1-yl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a prop-2-en-1-yl group attached to the piperidin-2-one ring. Piperidinones are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-en-1-yl)piperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes a one-pot, solvent-free, and catalyst-free procedure where chloro aldehydes, ketones, and piperidine react under microwave irradiation to yield the desired piperidinone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using metal-based catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and industrial applications .

化学反应分析

Types of Reactions

6-(Prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Oxo derivatives of piperidinone.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidinones depending on the nucleophile used

科学研究应用

Chemical Synthesis

Key Intermediate in Organic Synthesis

6-(Prop-2-en-1-yl)piperidin-2-one is primarily utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new compounds.

Common Reactions

- Oxidation: Converts the compound into N-oxides using agents like hydrogen peroxide.

- Reduction: Allows for the formation of different piperidine derivatives through catalytic hydrogenation.

- Substitution: The prop-2-en-1-yl group can be replaced with other functional groups, expanding its synthetic utility.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Palladium catalyst | Piperidine derivatives |

| Substitution | Alkyl halides | Substituted piperidines |

Biological Research

Enzyme Inhibition and Receptor Binding

In biological contexts, this compound has been studied for its potential as an enzyme inhibitor and receptor ligand. Its structural features facilitate interactions with various biological targets, which are crucial for drug development.

Mechanism of Action

The compound's mechanism involves modulating enzyme activity or receptor functions, resulting in diverse biological effects. It has shown promise in:

- Inhibiting tumor growth : Research indicates it can induce apoptosis in cancer cells while minimizing toxicity to normal cells.

- Anti-inflammatory properties : Studies have demonstrated its efficacy in reducing inflammation in animal models .

Medicinal Applications

Drug Development

this compound is a precursor for developing drugs targeting neurological and cardiovascular diseases. Its derivatives are being explored for their therapeutic potential in treating conditions such as:

- Cancer : Case studies highlight its role in inhibiting tumor growth through apoptosis induction.

- Chronic inflammatory diseases : As a potential inhibitor of phosphodiesterase enzymes (PDE4), it shows promise in treating asthma and chronic obstructive pulmonary disease (COPD) .

Industrial Applications

Polymer Production

In industry, this compound is utilized in producing polymers and other chemicals. Its ability to participate in polymerization reactions makes it suitable for creating materials with specific properties.

Case Studies

Case Study 1: Tumor Growth Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on its anti-inflammatory properties in an animal model of arthritis. The results showed marked improvement in clinical scores and histological evaluations post-treatment with the compound .

作用机制

The mechanism of action of 6-(Prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

相似化合物的比较

Similar Compounds

Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.

Piperidinone: Similar to piperidine but with a carbonyl group, used in medicinal chemistry.

Spiropiperidines: Compounds with a spiro-connected piperidine ring, known for their unique biological activities.

Uniqueness

6-(Prop-2-en-1-yl)piperidin-2-one stands out due to its specific structural features, such as the prop-2-en-1-yl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(Prop-2-en-1-yl)piperidin-2-one, and how can purity be optimized?

- Methodology : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the propenyl group to the piperidin-2-one scaffold. Key steps include using Pd(dppf)Cl₂ as a catalyst under inert conditions (N₂), refluxing in dioxane at 100°C, and purification via silica gel chromatography . Optimization of reaction time, temperature, and catalyst loading can improve yield and purity. For example, pilot reactions under varying conditions (e.g., 57–63°C for 4 hours with H₂O₂) can reduce byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and propenyl group integration.

- IR : Identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and alkene (C=C) vibrations (~1600–1680 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

Q. How can researchers validate the structural identity of synthesized this compound?

- Methodology : Cross-validate spectroscopic data with computational predictions (e.g., DFT calculations for NMR chemical shifts). For crystalline samples, employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to analyze diffraction data. Ensure R-factors < 5% and validate hydrogen bonding networks .

Advanced Research Questions

Q. What strategies address low yields in propenyl group incorporation during synthesis?

- Methodology :

- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni-based catalysts for improved coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) to stabilize intermediates.

- Additives : Use ligands like Xantphos or PPh₃ to enhance catalytic activity .

- Reaction Monitoring : Track progress via TLC or in situ IR to identify quenching points for maximum yield .

Q. How can computational modeling predict reactivity or stability of this compound?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess conformational stability in solvent environments (e.g., water, DMSO).

- Docking Studies : If biologically active, model interactions with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What experimental designs resolve contradictions in spectroscopic or crystallographic data?

- Methodology :

- Multi-Technique Validation : Combine XRD with solid-state NMR to address discrepancies in bond lengths or angles.

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for refining twinned crystals .

- Error Analysis : Calculate standard uncertainties (SUs) for diffraction data and compare with computational models .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the 3- or 5-positions of the piperidinone ring.

- Bioassay Integration : Test derivatives against target receptors (e.g., neurotensin receptors) using cell-based assays. Reference analogs like 4-(2-methoxyphenyl)piperidin-2-one for activity benchmarks .

- Data Correlation : Use multivariate analysis (PCA, PLS) to link structural features (e.g., logP, dipole moments) to biological outcomes .

Q. Methodological Considerations

Q. What are common pitfalls in crystallographic analysis of this compound, and how are they mitigated?

- Answer :

- Disorder in Propenyl Groups : Use SHELXL’s PART/SUMP commands to model alternative conformations .

- Weak Diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl₃/hexane).

- Hydrogen Atom Placement : Apply SHELXL’s HFIX instructions to refine H-atom positions accurately .

Q. How should researchers approach stability studies under varying pH or temperature conditions?

- Answer :

- Accelerated Degradation Tests : Incubate samples at 40–60°C and pH 1–13 for 24–72 hours. Monitor decomposition via HPLC-MS .

- Kinetic Analysis : Fit degradation data to zero/first-order models to calculate activation energy (Ea) using the Arrhenius equation .

Q. Data Contradiction & Validation

Q. How to address conflicting NMR data between experimental and computational predictions?

属性

分子式 |

C8H13NO |

|---|---|

分子量 |

139.19 g/mol |

IUPAC 名称 |

6-prop-2-enylpiperidin-2-one |

InChI |

InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(10)9-7/h2,7H,1,3-6H2,(H,9,10) |

InChI 键 |

LWQSPUJDMOQXMP-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1CCCC(=O)N1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。